![molecular formula C13H18N4O3 B12895081 Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]- CAS No. 650596-27-3](/img/structure/B12895081.png)
Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a compound with a similar pyridine and pyrrolidine structure.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as proline and pyrrolizines.
Uniqueness
2-(3-(5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)ureido)acetic acid is unique due to its urea linkage and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
属性
CAS 编号 |
650596-27-3 |
|---|---|
分子式 |
C13H18N4O3 |
分子量 |
278.31 g/mol |
IUPAC 名称 |
2-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamoylamino]acetic acid |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-2-3-10(17)9-4-5-11(14-7-9)16-13(20)15-8-12(18)19/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,19)(H2,14,15,16,20) |
InChI 键 |
IDQBOUPFIJUSKB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CN=C(C=C2)NC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
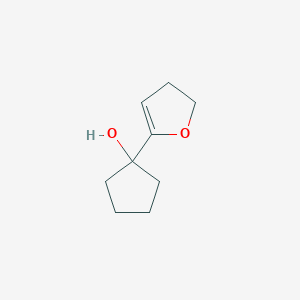
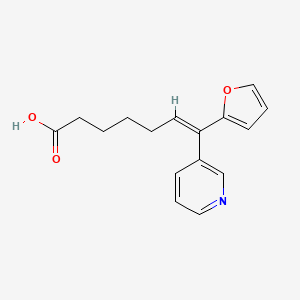
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
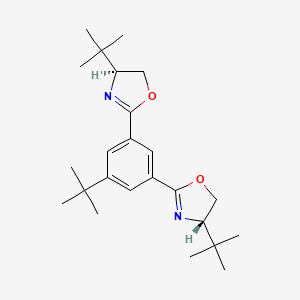
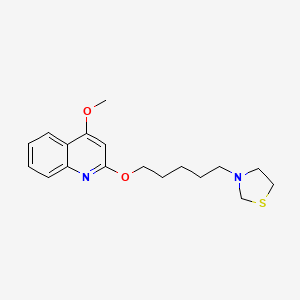
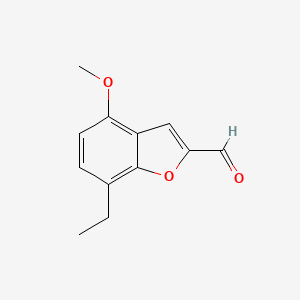
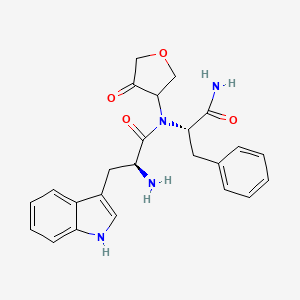
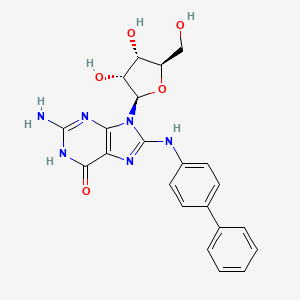
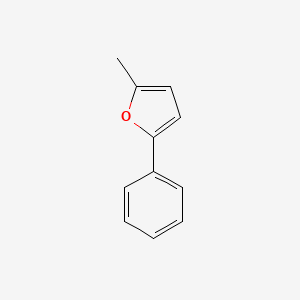

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
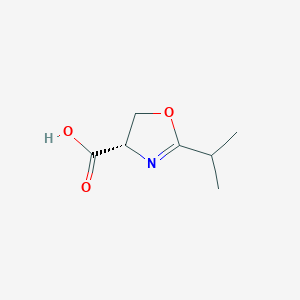
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
